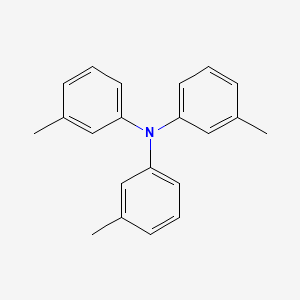
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol is a chemical compound with the molecular formula C14H26O2. It is a derivative of decahydronaphthalene, featuring a methyl group at the first position, an isopropyl group at the seventh position, and hydroxyl groups at the second and third positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by functional group modifications to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperature and pressure to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, yielding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their biological activity. The compound’s structural features allow it to interact with enzymes, receptors, and other biomolecules, modulating their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydronaphthalene: Lacks the methyl and isopropyl groups, and hydroxyl functionalities.
1-Methyl-7-(propan-2-yl)decahydronaphthalene: Similar structure but without the hydroxyl groups.
2,3-Dihydroxydecahydronaphthalene: Similar hydroxyl functionalities but lacks the methyl and isopropyl groups.
Uniqueness
1-Methyl-7-(propan-2-yl)decahydronaphthalene-2,3-diol is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
21105-57-7 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-methyl-7-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C14H26O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h8-16H,4-7H2,1-3H3 |
Clé InChI |
CZLZERIBTWCKDP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(CCC2CC(C1O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


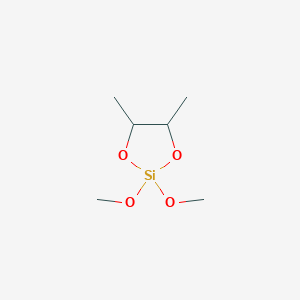

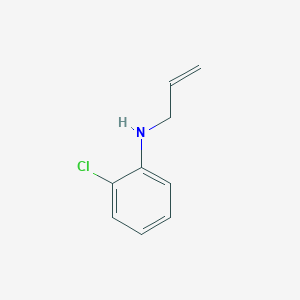
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)



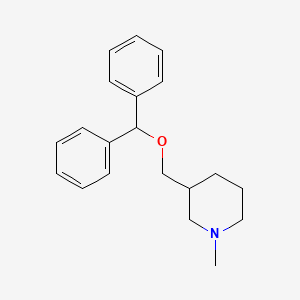
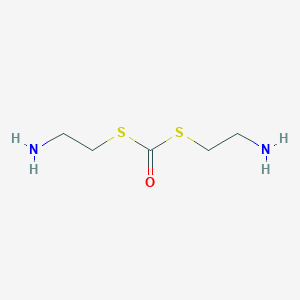

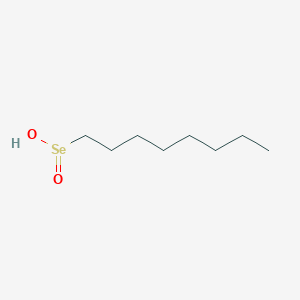
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)

